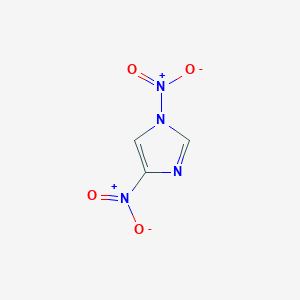

1,4-二硝基-1H-咪唑

概述

描述

1,4-Dinitro-1H-imidazole (1,4-DNIm) is a bifunctional bioconjugation reagent used for protein functionalization and peptide macrocyclization . It chemoselectively reacts with cysteines in acidic to neutral aqueous conditions and with lysines in organic solvents in the presence of a base .

Synthesis Analysis

The synthesis of substituted imidazoles, including 1,4-Dinitro-1H-imidazole, has seen significant advances. These heterocycles are key components in a variety of applications . One method involves the cyclization of amido-nitriles, which proceeds via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis

The molecular structure of 1,4-Dinitro-1H-imidazole has been analyzed using density functional theory . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies were determined, providing insight into the electron density distribution and site of chemical reactivity .Chemical Reactions Analysis

In acidic to neutral aqueous conditions, 1,4-DNIm chemoselectively reacts with cysteines. In organic solvents in the presence of a base, 1,4-DNIm chemoselectively reacts with lysines to form stable conjugates .科学研究应用

Medicine and Pharmacology

Imidazole derivatives, including 1,4-Dinitro-1H-imidazole, have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Agriculture

Imidazole derivatives also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents . This makes 1,4-Dinitro-1H-imidazole potentially useful in agricultural applications.

Green Chemistry

In the field of green chemistry, imidazoles have found applications as ionic liquids and N-heterocyclic carbenes (NHCs) . This suggests that 1,4-Dinitro-1H-imidazole could be used in environmentally friendly methods in chemical organic synthesis .

Protein Functionalization and Peptide Macrocyclization

1,4-Dinitro-1H-imidazole (1,4-DNIm) and other dinitroimidazoles have been demonstrated to be bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization . This suggests potential applications in biochemistry and molecular biology.

High Energy Material

More than three nitro groups containing imidazole compounds, including 1,4-Dinitro-1H-imidazole, show explosive properties greater than RDX . This suggests potential applications in the field of high energy materials.

Synthetic Chemistry

Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . This suggests that 1,4-Dinitro-1H-imidazole could have broad applications in synthetic chemistry.

作用机制

Target of Action

1,4-Dinitro-1H-imidazole is a type of imidazole, a class of organic compounds that are key components to functional molecules used in a variety of everyday applications It’s known that imidazoles have a diverse range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Mode of Action

For instance, one study reported a protocol for the cyclization of amido-nitriles to form disubstituted imidazoles, which proceeded via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Biochemical Pathways

A related compound, 5-methyl-1,4-dinitro-1h-imidazole (dni), has been described as an effective tool for nitrating tyrosine residues in proteins under 390 nm irradiation . This suggests that 1,4-Dinitro-1H-imidazole might also affect protein structure and function by modifying tyrosine residues.

Result of Action

It’s known that imidazoles can have a variety of effects depending on their specific structures and targets . For instance, the photochemical nitrating agent 5-methyl-1,4-dinitro-1H-imidazole (DNI) has been shown to nitrate tyrosine residues in proteins, which can affect protein structure and function .

Action Environment

It’s known that the synthesis and reactions of imidazoles can be influenced by various factors, including reaction conditions and the presence of different functional groups .

未来方向

The future of 1,4-Dinitro-1H-imidazole and similar compounds lies in their potential applications. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their diverse range of applications . These include traditional applications in pharmaceuticals and agrochemicals, as well as emerging research into dyes for solar cells, functional materials, and catalysis .

属性

IUPAC Name |

1,4-dinitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4O4/c8-6(9)3-1-5(2-4-3)7(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPSREFSUPXCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409109 | |

| Record name | 1,4-DINITRO-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dinitro-1H-imidazole | |

CAS RN |

19182-81-1 | |

| Record name | 1,4-DINITRO-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

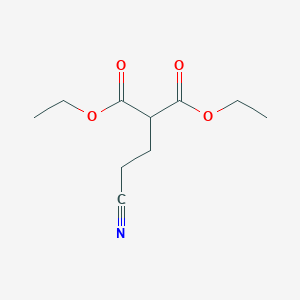

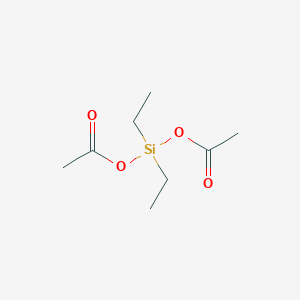

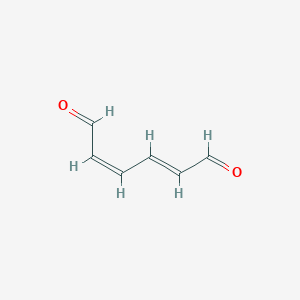

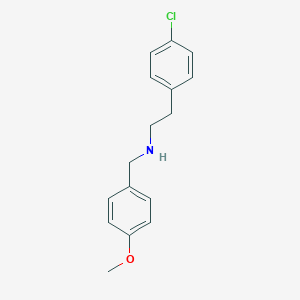

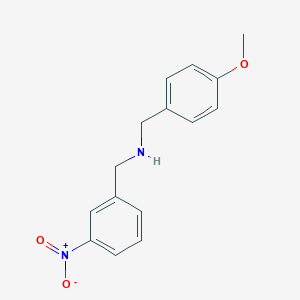

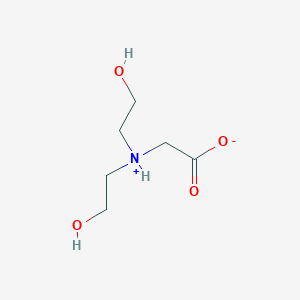

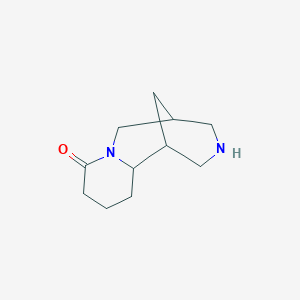

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,4-dinitro-1H-imidazole interact with its target and what are the downstream effects?

A: While the provided abstracts don't delve into specific biological targets, they highlight the unique reactivity of 1,4-dinitro-1H-imidazole. One study focuses on its ANRORC-like reactivity [, ], describing a ring transformation reaction with aniline derivatives. This reaction involves an initial nucleophilic attack on the imidazole ring, ultimately leading to the formation of aniline products. Another study demonstrates that 1,4-dinitro-1H-imidazole derivatives can act as photochemical nitrating agents, inducing tyrosine nitration in proteins both in vitro and in cellula [, ]. This modification can significantly impact protein structure and function.

Q2: Can you elaborate on the structural characteristics of 1,4-dinitro-1H-imidazole?

A: While the abstracts don't explicitly provide the molecular formula, weight, or spectroscopic data, 1,4-dinitro-1H-imidazole can be structurally characterized by its imidazole ring bearing two nitro groups at the 1 and 4 positions. This specific arrangement contributes to its unique reactivity, as highlighted in the ANRORC mechanism [, ].

Q3: Have computational chemistry methods been used to study 1,4-dinitro-1H-imidazole?

A: Yes, the studies on ANRORC reactivity utilize computational methods to explore the reaction mechanism [, ]. They employ potential energy surface (PES) analysis to determine the most favorable reaction pathways and identify the rate-determining steps. Additionally, they use the distortion/interaction model to evaluate the influence of tether strain and steric effects on the reaction.

Q4: What are the potential applications of 1,4-dinitro-1H-imidazole in research?

A: Beyond its use as a reagent in organic synthesis [, ], the photochemical properties of 1,4-dinitro-1H-imidazole derivatives [, ] present opportunities for studying protein tyrosine nitration. This post-translational modification plays a role in various cellular processes and diseases. The ability to induce targeted nitration with these compounds could be valuable for investigating its downstream effects.

Q5: Are there any safety concerns associated with working with 1,4-dinitro-1H-imidazole?

A: While not explicitly discussed in the provided abstracts, a dedicated review on 1,4-dinitro-1H-imidazoles emphasizes the hazards associated with these compounds []. It's crucial to consult relevant safety data sheets and handle these compounds with caution, following appropriate laboratory practices.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene](/img/structure/B94154.png)

![4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile](/img/structure/B94158.png)

![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)